Dibutyl(cyclohexyl)phosphane
Description
Dibutyl(cyclohexyl)phosphane is a tertiary phosphane compound characterized by a phosphorus atom bonded to two butyl groups and one cyclohexyl group. These compounds typically exhibit strong electron-donating properties due to the alkyl substituents, making them valuable in catalytic applications, particularly in transition-metal-mediated reactions such as cross-coupling and hydrogenation . The cyclohexyl group contributes steric bulk, which can influence reaction kinetics and selectivity by modulating the spatial environment around the metal center .
Properties
CAS No. |
125739-79-9 |
|---|---|
Molecular Formula |
C14H29P |
Molecular Weight |
228.35 g/mol |
IUPAC Name |
dibutyl(cyclohexyl)phosphane |
InChI |
InChI=1S/C14H29P/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h14H,3-13H2,1-2H3 |
InChI Key |
FHMSEBUGWCTWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl(cyclohexyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorodibutylphosphine with cyclohexylmagnesium bromide can yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Dibutyl(cyclohexyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: The major product is dibutyl(cyclohexyl)phosphine oxide.
Substitution: Depending on the reagents used, various substituted phosphines can be formed.
Scientific Research Applications
Chemistry: Dibutyl(cyclohexyl)phosphane is used as a ligand in transition metal catalysis, where it helps in stabilizing metal complexes and enhancing their catalytic activity .
Biology and Medicine: In biological research, phosphine compounds are explored for their potential use in drug delivery systems and as probes for studying biological processes .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes makes it valuable in large-scale production .
Mechanism of Action
The mechanism by which dibutyl(cyclohexyl)phosphane exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal centers in catalytic processes, influencing the electronic properties and reactivity of the metal complexes . The phosphorus atom in the compound can donate electron density to the metal center, stabilizing it and facilitating various catalytic reactions .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Alkyl groups (butyl/cyclohexyl) enhance electron-donating capacity relative to aryl substituents, favoring electron-rich metal centers. However, in catalytic systems like Pd-mediated cross-coupling, overly bulky ligands (e.g., Cy2MOP) may reduce activity compared to less hindered analogs (e.g., MOP) .
- Functional Group Influence : Phosphonates (e.g., Dibutyl methylphosphonate) exhibit distinct reactivity due to the P=O bond, rendering them unsuitable as ligands but useful as solvents or additives .
Catalytic Performance
A critical comparison of this compound with Cy2MOP (dicyclohexylbiarylphosphane) highlights contrasting outcomes in enantioselective catalysis:
- Cy2MOP : Despite its electron-rich nature and steric bulk, Cy2MOP-Pd precatalysts showed lower activity and enantioselectivity (e.g., <10% ee in C–N coupling) compared to MOP-Pd systems. This suggests that excessive steric hindrance may impede substrate access .
Solubility and Supramolecular Behavior
Phosphanes with cyclohexyl groups, including this compound, demonstrate unique interactions with cyclodextrins (CDs). Nuclear Overhauser effect (NOE) correlations indicate deep inclusion of cyclohexyl moieties into CD cavities, enhancing aqueous solubility and enabling phase-transfer catalysis . This behavior contrasts with aryl-substituted phosphanes, where phenyl groups may also participate in CD inclusion, complicating supramolecular assembly .
Industrial and Environmental Relevance
However, their use in catalysis necessitates careful disposal to avoid heavy metal contamination.
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